N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Synthesis
The compound features a unique structural framework consisting of a pyrrolidine ring, a triazole moiety, and a furan-2-carboxamide group. The synthesis typically involves multi-step reactions that include cycloaddition and condensation processes to create the desired heterocyclic structures.
Key Synthetic Steps:
- Cycloaddition Reaction : Involves the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates.
- Condensation Reaction : The intermediate product undergoes condensation with hydrazine to yield the triazole derivative.
- Functional Group Modification : Further modifications are made to enhance biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine motifs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.
Summary of Biological Activities:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, potentially through mechanisms involving DNA synthesis inhibition. |
Anticancer | Demonstrated antiproliferative effects in cancer cell lines such as breast and lung cancer. |
Antiviral | Inhibitory effects on viral replication have been noted in certain derivatives. |
Pharmacological Evaluations
The biological evaluation of this compound has been conducted through various assays to determine its efficacy against specific targets.
Case Studies:
- Anticancer Activity :
-
Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated effective inhibition of bacterial growth at concentrations as low as 1 mM .
- Specific strains tested included Staphylococcus aureus and Escherichia coli, with varying degrees of susceptibility observed.
-
Mechanism of Action :
- Interaction studies suggest that the compound may act by binding to specific enzymes or receptors involved in cellular signaling pathways. This interaction modulates biological responses leading to its observed pharmacological effects .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or furan rings can significantly influence potency and selectivity.
Notable Analogues:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxy Derivative | Methoxy group addition | Enhanced antimicrobial activity |
Pyrrolidine-substituted Triazoles | Varied substituents | Antiviral properties observed |
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-15(11-4-3-9-23-11)16-10-14-18-17-12-5-6-13(19-21(12)14)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQFCBPPBFEVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.